molecular formula C6H8ClNO2S B057268 Methyl 4-aminothiophene-3-carboxylate Hydrochloride CAS No. 39978-14-8

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Cat. No.: B057268
CAS No.: 39978-14-8
M. Wt: 193.65 g/mol
InChI Key: JGIRDDQLZLXRKQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known to interact with DNA polymerase, an enzyme crucial for DNA replication and repair

Cellular Effects

As a DNA polymerase inhibitor, it could potentially influence cell function by affecting DNA replication and repair processes This could have impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with DNA polymerase . It is believed to inhibit the activity of this enzyme, which could lead to changes in gene expression and other cellular processes. The exact details of these interactions and the resulting effects at the molecular level are still being studied.

Metabolic Pathways

It is known that this compound interacts with DNA polymerase

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-aminothiophene-3-carboxylate Hydrochloride typically involves the following steps :

    Dissolution: Dissolve Methyl 4-aminothiophene-3-carboxylate in a suitable solvent such as chloroform or methanol.

    Addition of Hydrochloric Acid: Slowly add hydrochloric acid to the solution to form the hydrochloride salt.

    Precipitation: Observe the formation of precipitate as the hydrochloride salt forms.

    Filtration and Washing: Filter the precipitate and wash it with cold solvent to remove impurities.

    Drying: Dry the product under low temperature and vacuum conditions to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated systems and controlled environments ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminothiophene-3-carboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding properties. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-aminothiophene-3-carboxylate Hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-aminothiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRDDQLZLXRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380587
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39978-14-8
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiophene-3-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Oxo-4-methoxycarbonyltetrahydrothiophene (28 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (11.5 g) in methanol (80 ml). The mixture was then cooled and a first crop was filtered off and washed with dry diethyl ether to afford the title compound (18.4 g, 57.6%) m.p. 203° to 205° C. On further cooling a second crop (2.7 g, 8.5%) was obtained, m.p. 201° to 202° C. The total yield was thus 66.1%.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
57.6%

Synthesis routes and methods II

Procedure details

4-Oxo-3-methoxycarbonyltetrahydrothiophene (3.9 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (2 g) in acetonitrile 10 ml). The mixture was then cooled and the solid portion was filtered off and washed with dry diethyl ether to afford the title compound (3.65 g), m.p. 203°-204° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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